2-(azidomethyl)-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azidomethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-13-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBGQDLQSXNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azidomethyl 1h Benzo D Imidazole
Retrosynthetic Analysis and Precursor Design
A logical retrosynthetic analysis of 2-(azidomethyl)-1H-benzo[d]imidazole suggests that the primary disconnection can be made at the carbon-nitrogen bond of the azide (B81097) group. This bond can be formed via a nucleophilic substitution reaction, pointing to a 2-(halomethyl)-1H-benzo[d]imidazole as a key precursor. The azide ion (N₃⁻) serves as the nucleophile, typically sourced from sodium azide.
Further disconnection of the 2-(halomethyl)-1H-benzo[d]imidazole intermediate reveals the foundational components of the benzimidazole (B57391) ring. The most common and direct approach involves the condensation of ortho-phenylenediamine with a suitable two-carbon electrophile, in this case, a haloacetic acid such as chloroacetic acid or bromoacetic acid. This retrosynthetic strategy is outlined below:
Retrosynthetic Pathway:
Target Molecule: this compound
Disconnect C-N bond: This leads to 2-(halomethyl)-1H-benzo[d]imidazole and an azide source (e.g., NaN₃). The halo-derivative is a critical precursor.
Disconnect Benzimidazole Core: The 2-(halomethyl)-1H-benzo[d]imidazole can be retrosynthetically cleaved into ortho-phenylenediamine and a haloacetic acid (e.g., bromoacetic acid or chloroacetic acid).
Therefore, the precursor design focuses on obtaining or preparing a stable 2-(halomethyl)benzimidazole, which is reactive enough to undergo substitution with sodium azide. Both 2-(chloromethyl)-1H-benzo[d]imidazole and 2-(bromomethyl)-1H-benzo[d]imidazole are viable precursors for this purpose.
Formation of the Benzimidazole Core Structure
The construction of the benzimidazole scaffold is a well-established area of heterocyclic chemistry. For the synthesis of the target molecule's precursor, the Phillips-Ladenburg condensation is the most direct and widely employed method.
Condensation-Cyclization Reactions of ortho-Phenylenediamines
The most common method for synthesizing the 2-(halomethyl)-1H-benzo[d]imidazole precursor is the condensation of ortho-phenylenediamine with a haloacetic acid under acidic conditions. researchgate.netijsrst.comgoogle.comresearchgate.net This reaction, known as the Phillips-Ladenburg synthesis, involves the formation of an amidine intermediate, followed by an intramolecular cyclization with the elimination of water to form the imidazole (B134444) ring.
A typical procedure involves refluxing ortho-phenylenediamine with bromoacetic acid or chloroacetic acid in the presence of a strong acid, such as 4N hydrochloric acid. researchgate.netijsrst.comresearchgate.net The acid serves as a catalyst for both the initial condensation and the subsequent dehydration and cyclization steps. After the reaction is complete, the mixture is cooled and neutralized with a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to precipitate the product. ijsrst.comresearchgate.net
| Reactants | Reagents & Solvents | Conditions | Product | Yield | Reference |
| o-Phenylenediamine (B120857), Bromoacetic acid | 4N HCl | Reflux, 4 h | 2-(bromomethyl)-1H-benzo[d]imidazole | Not specified | researchgate.net |
| o-Phenylenediamine, Chloroacetic acid | 5N HCl | Microwave, 35 min, 7th power | 2-(chloromethyl)-1H-benzo[d]imidazole | Not specified | ijsrst.com |
| o-Phenylenediamine, Chloroacetic acid | 4mol/L HCl | Reflux, 3-6 h, 100-120 °C | 2-(chloromethyl)-1H-benzo[d]imidazole | 80-85% | google.com |
Oxidative Cyclization Approaches
While not the primary method for synthesizing the 2-(halomethyl) precursor, oxidative cyclization is a common strategy for forming other 2-substituted benzimidazoles. This approach typically involves the condensation of ortho-phenylenediamine with an aldehyde, followed by oxidation of the resulting dihydrobenzimidazole intermediate. nih.gov Various oxidizing agents can be employed, including sodium metabisulfite, benzoquinone, or even air. nih.gov For the synthesis of a 2-methyl substituted benzimidazole, acetaldehyde (B116499) would be the aldehyde of choice, which could then be halogenated in a subsequent step, though this is a less direct route compared to the Phillips-Ladenburg method.
Green Chemistry Principles in Core Formation
Efforts to align benzimidazole synthesis with green chemistry principles focus on reducing the use of harsh acids, high temperatures, and hazardous solvents. The use of microwave-assisted synthesis can significantly shorten reaction times, as demonstrated in the preparation of 2-(chloromethyl)-1H-benzimidazole. ijsrst.com Furthermore, the development of syntheses in aqueous media, without the need for any catalyst, represents a significant advancement from both an environmental and economic perspective. mdpi.com These approaches minimize waste and avoid the use of toxic and expensive reagents.
Introduction of the Azidomethyl Moiety
The final step in the synthesis of this compound is the introduction of the azide group. This is typically achieved through a standard nucleophilic substitution reaction (Sₙ2) on the 2-(halomethyl)-1H-benzo[d]imidazole precursor.
The 2-(chloromethyl) or 2-(bromomethyl) derivative is treated with an excess of sodium azide in a suitable polar aprotic solvent system. researchgate.net A common solvent mixture is ethanol/DMSO/water. researchgate.net The reaction is heated to facilitate the displacement of the halide by the azide ion. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by precipitation or extraction.
This conversion is generally efficient and clean, providing the desired this compound in good yield, ready for use in subsequent reactions such as 1,3-dipolar cycloadditions.
| Precursor | Reagents & Solvents | Conditions | Product | Yield | Reference |
| 2-(bromomethyl)-1H-benzo[d]imidazole | NaN₃, ethanol/DMSO/water (8:1:1) | 65–75 °C, 7 h | This compound | Not specified | researchgate.net |
Direct Azidation Strategies
The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution of a suitable leaving group on the methyl substituent at the 2-position of the benzimidazole ring with an azide source. The common precursor for this reaction is 2-(chloromethyl)-1H-benzo[d]imidazole. researchgate.netresearchgate.netnih.gov This strategy involves the displacement of the chloride ion by the azide anion (N₃⁻), typically from sodium azide (NaN₃).
The reaction is generally carried out in a polar solvent mixture to ensure the solubility of both the organic substrate and the inorganic azide salt. A specific reported procedure involves reacting the precursor in a solvent system of ethanol, DMSO, and water at elevated temperatures (65–75 °C) for several hours to afford the desired product. researchgate.net
Table 1: Direct Azidation of 2-(halomethyl)-1H-benzo[d]imidazole
| Precursor | Reagent | Solvent System | Temperature | Reaction Time | Reference |
|---|---|---|---|---|---|
| 2-(chloromethyl)-1H-benzo[d]imidazole | Sodium Azide (NaN₃) | Ethanol/DMSO/Water (8:1:1) | 65–75 °C | 7 h | researchgate.net |
This method is favored for its straightforwardness and the commercial availability of the starting materials. The reactivity of the precursor is high due to the stability of the benzimidazole ring and the good leaving group ability of the halide.
Functional Group Interconversion to Azido (B1232118) Precursors
This approach involves the synthesis of the key intermediate, 2-(halomethyl)-1H-benzo[d]imidazole, from readily available starting materials. The classic Phillips-Ladenburg condensation is a cornerstone of this strategy, involving the reaction of o-phenylenediamine with a carboxylic acid or its derivative. nih.gov
To obtain the required precursor, o-phenylenediamine is condensed with a haloacetic acid, such as bromoacetic acid or chloroacetic acid. researchgate.net For instance, the reaction can be performed by refluxing o-phenylenediamine with bromoacetic acid in the presence of 4N HCl. researchgate.net Another variation involves the condensation of o-phenylenediamine with ethyl 4-chloro-3-oxobutanoate, which yields 2-(chloromethyl)-1H-benzo[d]imidazole in good yield when refluxed in ethanol. researchgate.net Once the 2-(halomethyl)-1H-benzo[d]imidazole is formed, it can be converted to the final azido product as described in the direct azidation strategy.
Multicomponent Reaction Pathways Incorporating Azide Functionality
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules. While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs are well-applied in the synthesis of related fused benzimidazole systems. researchgate.net
A potential MCR pathway could theoretically involve the condensation of o-phenylenediamine, an azide-containing aldehyde (such as azidoacetaldehyde), and an oxidant in a one-pot process. This approach would build the benzimidazole ring and incorporate the azidomethyl side chain simultaneously. Copper-catalyzed MCRs have proven effective for creating diverse pyrimido[1,2-a]benzimidazoles and imidazo[2,1-b]benzothiazoles from heterocyclic azoles, aldehydes, and alkynecarboxylic acids, demonstrating the feasibility of such complex transformations. researchgate.net
Advanced Synthetic Techniques and Process Optimization
To improve the efficiency, yield, and environmental footprint of the synthesis, several advanced techniques have been applied to the formation of benzimidazole derivatives. These methods can be adapted for the synthesis of this compound.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. jocpr.com It offers advantages such as significantly reduced reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. nih.gov The synthesis of the benzimidazole core, typically the condensation step between o-phenylenediamine and a carbonyl compound, is particularly amenable to microwave irradiation. researchgate.netresearchgate.net For example, the one-pot synthesis of 2-aryl-1H-benzimidazoles has been achieved under solvent-free conditions using microwave heating, demonstrating the potential for a greener and more rapid synthesis of the benzimidazole scaffold. researchgate.net This acceleration is also observed in more complex, multi-step syntheses performed in a single pot under microwave conditions. nycu.edu.twnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 36 h) | Minutes (e.g., 10-20 min) | nycu.edu.twnih.gov |
| Product Yield | Moderate (e.g., 30%) | Good to Excellent (e.g., 70-80%) | nih.govnycu.edu.twnih.gov |
| Energy Efficiency | Lower | Higher (heats reactants directly) | jocpr.com |
One-Pot Reaction Sequences
One-pot syntheses, which involve carrying out multiple reaction steps in a single reactor without isolating intermediates, are highly desirable for improving process efficiency and reducing waste. Several one-pot methods for synthesizing 2-substituted benzimidazoles have been developed. nih.govresearchgate.net A common approach is the condensation of o-phenylenediamines with aldehydes. This can be achieved using various catalytic systems or oxidants, such as air, in a single step to produce the final benzimidazole derivative. researchgate.net Such a strategy could be envisioned for this compound, where the initial condensation to form a precursor is immediately followed by azidation in the same reaction vessel.
Solvent-Free and Aqueous Media Syntheses
In line with the principles of green chemistry, synthetic methods that minimize or eliminate the use of volatile organic solvents are of great interest. The synthesis of benzimidazoles has been successfully demonstrated under solvent-free conditions, often by heating a mixture of o-phenylenediamine and a carboxylic acid or aldehyde. rsc.orgresearchgate.net Furthermore, performing reactions in aqueous media is an environmentally benign alternative. A straightforward method for synthesizing benzimidazole derivatives has been developed through the intramolecular cyclization of N-(2-iodoaryl)benzamidine in water, without the need for any additional catalyst. mdpi.com The final azidation step itself can also be compatible with aqueous systems, suggesting that a significant portion of the synthesis of this compound could be conducted under green conditions. beilstein-journals.org
Compound Index
Chemical Reactivity and Transformation Pathways of 2 Azidomethyl 1h Benzo D Imidazole
Decomposition Chemistry of the Azido (B1232118) Group
The azido group (-N₃) is an energy-rich functional group known for its ability to release dinitrogen gas (N₂) upon thermal or photochemical stimulation. This decomposition is a key transformation pathway, leading to the formation of highly reactive intermediates.
The thermal decomposition of organic azides, including benzylic azides structurally similar to 2-(azidomethyl)-1H-benzo[d]imidazole, typically proceeds through the extrusion of N₂ to generate a nitrene intermediate. acs.orgnih.gov This process is the foundational step for subsequent molecular rearrangements or intermolecular reactions.
The pyrolysis of benzyl (B1604629) azide (B81097), for instance, has been studied to understand this pathway. The reaction is initiated by the cleavage of the N-N bond within the azide group, a step with an activation energy of approximately 30–39 kcal/mol. acs.org This leads to the formation of benzylnitrene and a molecule of dinitrogen. The highly reactive nitrene intermediate is not typically isolated but undergoes rapid subsequent reactions.
For this compound, the analogous thermal decomposition pathway is expected to yield the (1H-benzo[d]imidazol-2-yl)methanetriene intermediate. This nitrene can then rearrange, with a likely product being the corresponding imine, 2-(iminomethyl)-1H-benzo[d]imidazole, through a 1,2-hydride shift.
Table 1: Expected Products from Thermal Decomposition
| Starting Material | Intermediate | Major Rearrangement Product |
|---|
The specific temperature required for the decomposition of this compound and the precise product distribution would depend on the reaction conditions, such as solvent and concentration, but the fundamental pathway involves nitrene generation followed by rearrangement.
Photolysis provides an alternative method for the decomposition of organic azides, operating under milder conditions than thermal activation. beilstein-journals.org Irradiation with ultraviolet (UV) light supplies the energy needed to cleave the N-N bond, again leading to the formation of a nitrene intermediate and the release of N₂ gas. nih.gov
The photochemically generated nitrene is initially formed in the singlet state. This singlet nitrene is highly reactive and can undergo several rapid transformations: nih.gov
Insertion into C-H bonds: The nitrene can insert directly into surrounding C-H bonds, a useful reaction for cross-linking polymer chains in material science applications.
Addition to double bonds: Reaction with an alkene will form an aziridine (B145994) ring.
Rearrangement: Similar to the thermal pathway, the nitrene can rearrange to form a more stable imine.
Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to the more stable triplet state. The triplet nitrene behaves as a diradical and typically abstracts hydrogen atoms from the surrounding medium.
For this compound, photolysis in an inert solvent would be expected to generate the (1H-benzo[d]imidazol-2-yl)methanetriene, which would then undergo the reactions described above, with the specific outcome depending on the other chemical species present in the reaction mixture.
Cycloaddition Reactions of the Azidomethyl Moiety
The azido group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes. This reactivity is the cornerstone of "click chemistry" and provides a powerful method for molecular construction.
The most prominent reaction of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins the azide with a terminal alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, exceptional tolerance of other functional groups, and, crucially, its high regioselectivity. organic-chemistry.org
The uncatalyzed thermal Huisgen [3+2] cycloaddition between an azide and an alkyne requires high temperatures and typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.govnih.gov In contrast, the copper(I)-catalyzed reaction proceeds rapidly at room temperature and exclusively yields the 1,4-disubstituted regioisomer. nih.govrsc.org
Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have elucidated the role of the copper catalyst. nih.gov The currently accepted mechanism involves the following key steps:
Formation of a Copper-Acetylide: The Cu(I) catalyst first reacts with the terminal alkyne to form a copper-acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne carbon. researchgate.net
Coordination and Cyclization: The azide coordinates to the copper center. It is proposed that a dinuclear copper acetylide complex is the active catalytic species, which then reacts with the azide. organic-chemistry.orgnih.gov This leads to the formation of a six-membered copper-containing metallacycle intermediate.
Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to form a copper-triazolide species. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue. nih.gov
This stepwise, copper-mediated pathway lowers the activation energy of the reaction by orders of magnitude compared to the uncatalyzed concerted process and strictly controls the orientation of the azide and alkyne, ensuring the exclusive formation of the 1,4-isomer. nih.gov
The efficiency of the CuAAC reaction is highly dependent on the catalytic system. The active catalyst is the Cu(I) ion. While Cu(I) salts like copper(I) iodide (CuI) can be used directly, it is more common to generate the Cu(I) species in situ by reducing a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a mild reducing agent like sodium ascorbate. researchgate.net
Ligands play a critical role in stabilizing the Cu(I) oxidation state against disproportionation and oxidation, as well as accelerating the reaction rate. nih.govnih.gov A wide variety of nitrogen-based ligands have been developed for this purpose. The choice of ligand can significantly impact reaction kinetics.
Table 2: Influence of Representative Ligands on CuAAC Reaction Efficiency
| Ligand Type | Example Ligand | Key Feature | Effect on Reaction |
|---|---|---|---|
| Polydentate Amine | Tris(benzyltriazolylmethyl)amine (TBTA) | Sterically bulky, stabilizes Cu(I) | High acceleration, protects catalyst from oxidation. nih.gov |
| Benzimidazole-based | Tris(2-benzimidazolylmethyl)amine | Contains benzimidazole (B57391) motifs | Superior acceleration, particularly effective under dilute conditions. researchgate.net |
| Aliphatic Amine | Hexamethylenetetramine (HMTETA) | Strong electron-donating properties | Enhances kinetics by facilitating copper-acetylide formation. nih.gov |
For the CuAAC reaction of this compound, ligands containing benzimidazole units are particularly noteworthy. Research has shown that tris(2-benzimidazolylmethyl)amines are exceptionally effective at accelerating the reaction. researchgate.net The structural similarity between the ligand and the substrate may create a favorable environment for the catalytic cycle. The choice of solvent and the ligand-to-copper ratio are also critical parameters that must be optimized to prevent the formation of inactive or inhibitory copper complexes. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide functional group in this compound is an excellent 1,3-dipole, making it a prime substrate for [3+2] cycloaddition reactions. Among the most significant of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is prized for its high efficiency, selectivity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst. wikipedia.orgnih.gov
The driving force for SPAAC is the high ring strain of cyclooctyne (B158145) derivatives, which readily react with azides to form stable triazole products. nih.gov The reaction rate and efficiency are influenced by the specific cyclooctyne used. For this compound, which is structurally analogous to benzyl azide, rapid and quantitative conversion to the corresponding triazole-linked benzimidazole is expected with a variety of strained alkynes. nih.gov
Key cyclooctyne reagents for SPAAC include:
Dibenzocyclooctynes (DBCO): These are among the most reactive cyclooctynes for SPAAC due to their significant ring strain. creativepegworks.commdpi.com The reaction with this compound would yield a highly stable, fluorescent, dibenzo-fused triazole product.
Bicyclo[6.1.0]non-4-yne (BCN): BCN is another highly reactive and hydrophilic strained alkyne, making it well-suited for bioconjugation reactions in aqueous environments. wikipedia.orgnih.gov Its reaction provides a stable and robust linkage.
Dibenzocyclooctynol (DIBO): DIBO is a second-generation cyclooctyne that balances high reactivity with excellent stability. enamine.net
The general reaction scheme involves the [3+2] cycloaddition of the azidomethyl group with the strained triple bond of the cyclooctyne, leading to the formation of a 1,4-disubstituted 1,2,3-triazole ring fused to the cyclooctane (B165968) backbone.
Table 1: Representative Cyclooctyne Reagents for SPAAC Reactions
| Reagent Name | Acronym | Typical Reaction Conditions | Expected Product with this compound |
|---|---|---|---|
| Dibenzocyclooctyne | DBCO | Aqueous or organic solvents, room temperature | 1-((1H-benzo[d]imidazol-2-yl)methyl)-12,13-dihydro-5H-dibenzo[b,f] wikipedia.orgresearchgate.netysu.amtriazolo[4,5-d]azocine |
| Bicyclo[6.1.0]non-4-yne | BCN | Aqueous or organic solvents, room temperature | 1-((1H-benzo[d]imidazol-2-yl)methyl)-4,5,6,7,8,9-hexahydro-1H-cycloocta[d] wikipedia.orgresearchgate.netysu.amtriazole |
| Dibenzocyclooctynol | DIBO | Aqueous or organic solvents, room temperature | (12-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-dibenzo[a,e] nih.govannulen-12-yl)methanol |
Other [3+2] Dipolar Cycloadditions
Beyond SPAAC, the azide group of this compound can participate in other thermal or metal-catalyzed [3+2] dipolar cycloadditions (Huisgen cycloadditions) with various dipolarophiles. mdpi.commdpi.com These reactions provide access to a wide array of five-membered heterocyclic systems.
Reaction with Alkenes: Azides react with electron-deficient alkenes, such as maleimides or acrylates, typically under thermal conditions, to form triazoline rings. These intermediates may be stable or can undergo further reactions like nitrogen extrusion.
Reaction with Nitriles: The cycloaddition of azides with nitriles can be used to synthesize tetrazole rings, which are important pharmacophores in drug discovery. This reaction often requires specific catalysts (e.g., zinc or copper salts) and elevated temperatures.
These cycloadditions expand the synthetic utility of this compound, allowing for its incorporation into diverse molecular frameworks beyond those accessible via alkyne chemistry.
Nucleophilic Reactions of the Azido Group
The azido group is susceptible to nucleophilic attack, leading to its transformation into other important functional groups, most notably amines. The Staudinger reaction is a classic and highly efficient method for the mild reduction of azides. wikipedia.org
In this reaction, this compound is treated with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen gas (N₂) to form an iminophosphorane (aza-ylide). ysu.amnih.gov Subsequent hydrolysis of the iminophosphorane yields the primary amine and the corresponding phosphine oxide as a byproduct.
This two-step process, often carried out as a one-pot procedure, effectively converts this compound into 2-(aminomethyl)-1H-benzo[d]imidazole, a valuable building block for further functionalization, such as amidation or alkylation. The reaction is highly chemoselective for the azide group and proceeds under mild conditions that preserve the benzimidazole core.
Reactions of the Benzimidazole Heterocycle
The benzimidazole ring system possesses its own distinct reactivity, centered on the fused benzene (B151609) ring and the N-H proton of the imidazole (B134444) moiety.
The benzimidazole nucleus is an electron-rich heterocyclic system. Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) occurs preferentially on the benzene ring. The positions for substitution (4, 5, 6, and 7) are influenced by the directing effects of the fused imidazole ring and the reaction conditions. The imidazole part of the molecule is generally less reactive towards electrophiles due to the protonation of the basic nitrogen under acidic conditions.
Nucleophilic substitution on the benzimidazole ring is less common and typically requires the presence of activating groups (e.g., nitro groups) or harsh reaction conditions.
The N-H proton on the imidazole ring is acidic and can be readily deprotonated by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form an anionic benzimidazolide (B1237168) species. beilstein-journals.org This nucleophilic nitrogen can then react with various electrophiles in N-alkylation or N-acylation reactions. nih.gov
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base provides N-1 substituted benzimidazole derivatives. lookchem.comresearchgate.net This is a robust method for introducing a wide variety of substituents onto the imidazole ring.
N-Acylation: Treatment with acyl chlorides or acid anhydrides under basic conditions leads to the formation of N-1 acylated products.
These reactions are generally high-yielding and allow for the precise modification of the benzimidazole core, which can be used to tune the molecule's steric and electronic properties. nih.gov
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reagent | Base | Conditions | Expected Product |
|---|---|---|---|
| Methyl iodide (CH₃I) | NaH, DMF | Room Temperature | 2-(azidomethyl)-1-methyl-1H-benzo[d]imidazole |
| Benzyl bromide (BnBr) | K₂CO₃, Acetone | Reflux | 1-benzyl-2-(azidomethyl)-1H-benzo[d]imidazole |
| Acetyl chloride (AcCl) | Triethylamine, DCM | 0 °C to RT | 1-(2-(azidomethyl)-1H-benzo[d]imidazol-1-yl)ethan-1-one |
Chemoselective Transformations and Orthogonal Reactivity
A key feature of this compound is the potential for orthogonal reactivity, where its two main functional groups—the azide and the imidazole N-H—can be modified independently and chemoselectively. This allows for a stepwise, controlled synthesis of complex derivatives.
N-Alkylation followed by SPAAC: The benzimidazole nitrogen can first be alkylated under basic conditions using an alkyl halide. The azide group is stable under these conditions and remains unreacted. The resulting N-alkylated product can then be subjected to a SPAAC reaction with a strained alkyne to modify the azidomethyl group, leaving the N-alkyl substituent untouched.
SPAAC followed by N-Alkylation: Conversely, the azide can be the first group to react. A SPAAC reaction with a cyclooctyne will form the triazole product while leaving the N-H group of the benzimidazole available for subsequent deprotonation and alkylation.
Staudinger Reduction and N-Functionalization: The azide can be selectively reduced to an amine using the Staudinger reaction. The resulting primary amine and the imidazole N-H can then be functionalized orthogonally. For example, the primary amine could be acylated under neutral or slightly basic conditions, followed by N-alkylation of the imidazole ring under stronger basic conditions.
This orthogonal reactivity makes this compound a highly versatile platform for constructing molecules with precisely controlled architectures, particularly for applications in bioconjugation and medicinal chemistry where multiple points of attachment or modification are required.
Coordination Chemistry and Metal Complexation of 2 Azidomethyl 1h Benzo D Imidazole
Ligand Design and Coordination Modes
The coordination behavior of 2-(azidomethyl)-1H-benzo[d]imidazole is primarily dictated by the electronic and steric properties of its constituent functional groups: the benzimidazole (B57391) ring and the azidomethyl substituent.
Nitrogen Donor Atom Coordination in the Benzimidazole Ring
The benzimidazole ring offers two potential nitrogen donor atoms for coordination to a metal center. The deprotonated imidazolate nitrogen (N1) can form a strong covalent bond with a metal ion. More commonly, the pyridine-type nitrogen atom (N3) acts as a Lewis base, donating its lone pair of electrons to form a coordinate bond. jocpr.com The mode of coordination is often influenced by the reaction conditions, the nature of the metal ion, and the steric hindrance around the coordination site. In many documented benzimidazole complexes, the ligand acts as a monodentate donor through the N3 atom. jocpr.comuomustansiriyah.edu.iq This mode of coordination is prevalent in the formation of simple metal-ligand complexes.
Potential Involvement of the Azide (B81097) Group in Coordination
The azidomethyl group introduces additional potential coordination sites. The azide moiety (–N₃) is a versatile ligand that can coordinate to metal ions in several ways. It can act as a monodentate ligand through its terminal nitrogen atom or as a bridging ligand, connecting two or more metal centers in either an end-on or end-to-end fashion. The flexibility of the azide group's coordination modes can lead to the formation of polynuclear complexes and coordination polymers with interesting magnetic and structural properties.
The presence of both the benzimidazole ring and the azide group raises the possibility of this compound acting as a bidentate or even a bridging ligand, leading to the formation of chelate rings or extended network structures. The methylene (B1212753) spacer between the benzimidazole ring and the azide group provides conformational flexibility, which could influence the geometry of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of benzimidazole-based complexes. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. The choice of solvent can play a crucial role in the crystallization of the resulting complex and can sometimes be incorporated into the final structure.
Characterization of the resulting metal complexes would involve a combination of spectroscopic and analytical techniques to determine their structure and properties.
| Technique | Information Gained |
| Infrared (IR) Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of the C=N bond in the benzimidazole ring and the N≡N bond of the azide group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the structure of the ligand within the complex and provide insights into the coordination environment, although paramagnetic metal centers can complicate the spectra. |
| X-ray Crystallography | Offers definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. It can also elucidate the role of the azide group in any bridging interactions. |
| Elemental Analysis | Determines the empirical formula of the complex, confirming the metal-to-ligand ratio. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry. |
| Magnetic Susceptibility Measurements | Used to determine the magnetic properties of the complex, which is particularly relevant if paramagnetic metal ions are used and if the azide group acts as a magnetic exchange bridge. |
While specific examples for this compound are not readily found, studies on similar benzimidazole derivatives with other functional groups have shown the formation of a wide range of coordination geometries, including tetrahedral, square planar, and octahedral. jocpr.comnih.gov
Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bifunctional nature of this compound makes it a promising candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. The ability of the benzimidazole nitrogen and the azide group to bridge metal centers can lead to the formation of extended one-, two-, or three-dimensional networks. mdpi.comnih.gov
The design of MOFs using this ligand would involve the careful selection of metal nodes that have a preference for coordination with nitrogen donors. The resulting frameworks could exhibit porosity, making them potentially useful for applications in gas storage and separation. The presence of the azide groups within the pores could also be exploited for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF. Benzimidazole-based ligands have been successfully used to create robust and porous MOFs. mdpi.comrsc.org
Catalytic Roles of Metal-Benzimidazole-Azide Complexes
Metal complexes of benzimidazole derivatives have been explored for their catalytic activity in a variety of organic transformations. The metal center in these complexes can act as a Lewis acid, activating substrates, while the benzimidazole ligand can influence the steric and electronic environment around the metal, thereby tuning its reactivity and selectivity.
Complexes of this compound could potentially be active catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. The azide group, while not always directly involved in the catalytic cycle, could influence the electronic properties of the metal center or participate in secondary interactions that affect the catalyst's performance. The field of catalysis by benzimidazole-containing metal complexes is broad, with applications in various industrial processes.
Computational and Theoretical Investigations of 2 Azidomethyl 1h Benzo D Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on 2-(azidomethyl)-1H-benzo[d]imidazole would involve calculating various electronic properties to understand its stability and reactivity. Such studies have been performed on numerous other benzimidazole (B57391) derivatives to elucidate their chemical behavior. researchgate.netnih.gov
Key parameters that would be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of non-covalent interactions and chemical attack. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. uaeu.ac.ae
Table 1: Illustrative DFT-Calculated Electronic Properties for a Benzimidazole Derivative. This table demonstrates the type of data that would be generated for this compound. The values presented here are for a different compound, 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, and serve only as an example. researchgate.net
| Parameter | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.58 eV |
| HOMO-LUMO Gap | 4.67 eV |
| Dipole Moment | 3.51 Debye |
Conformational Analysis and Energy Landscapes
The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers (energy minima) and the transition states that separate them.
This analysis would typically be performed by systematically rotating the rotatable bonds, specifically the C-C and C-N bonds of the azidomethyl substituent, and calculating the energy at each step using quantum chemical methods. The resulting energy landscape would reveal the most probable shapes the molecule adopts and the energy barriers to interconversion between them. While specific studies on the target molecule are absent, similar analyses have been conducted for other substituted benzimidazoles to understand how different substituents influence their preferred geometry. nih.gov
Reaction Mechanism Elucidation through Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest would be the [3+2] cycloaddition (click reaction) of the azide (B81097) group.
Theoretical studies would involve:
Locating Transition States: Calculating the geometry and energy of the transition state structure for the reaction pathway.
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.
Investigating Reaction Intermediates: Identifying any stable intermediates that may form during the reaction.
These calculations would provide a detailed, step-by-step understanding of how the molecule participates in reactions, which is crucial for its application in synthesis.
Molecular Dynamics Simulations
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their flexibility and interactions with their environment.
Investigation of Molecular Flexibility and Interactions
An MD simulation of this compound would involve simulating the motion of its atoms over time, governed by a force field. This would allow for the investigation of:
Molecular Flexibility: How the molecule flexes and changes shape over time in different environments (e.g., in a vacuum, in water, or bound to a protein). Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to quantify this flexibility.
Intermolecular Interactions: If simulated with other molecules (like solvent or a biological target), MD can reveal the nature and dynamics of hydrogen bonds, van der Waals forces, and other non-covalent interactions.
MD simulations are commonly used to study the stability of ligand-protein complexes for benzimidazole derivatives with potential therapeutic applications. nih.govfigshare.com
In Silico Modeling of Chemical Reactivity and Selectivity
In silico modeling encompasses a range of computational techniques used to predict the chemical properties and behavior of molecules before they are synthesized and tested in a lab. For this compound, these models could predict its reactivity and selectivity in various chemical transformations.
Global reactivity descriptors, derived from DFT calculations, are often used for this purpose.
Table 2: Illustrative Global Reactivity Descriptors. This table shows common descriptors that would be calculated to predict the reactivity of this compound. The definitions are provided, but specific values are not available for this compound.
| Descriptor | Formula | Description |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | 1/η | The reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | χ²/2η | Measures the propensity of a species to accept electrons. |
These descriptors would help in comparing the reactivity of this compound with other compounds and in predicting its behavior in different reaction environments. While these specific calculations have not been reported for the title compound, the methodology is well-established for the broader benzimidazole class. nih.gov
Predictive Studies for Material Science Applications of this compound
Computational and theoretical investigations serve as a powerful tool for predicting the material properties of novel compounds, offering insights into their potential applications prior to extensive experimental synthesis and characterization. While specific predictive studies exclusively focused on this compound for material science are not extensively available in public literature, the broader class of benzimidazole derivatives has been the subject of numerous computational analyses. These studies provide a robust framework for predicting the potential of this compound in various material science domains, particularly in nonlinear optics (NLO) and energetic materials.
Theoretical approaches, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules. For instance, calculations of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity, stability, and electronic transitions. The energy gap between HOMO and LUMO (Egap) is a key parameter, with smaller gaps often indicating higher reactivity and potential for applications in electronic materials. Compounds with a smaller energy gap are generally considered softer and more reactive.
Furthermore, DFT calculations can predict global reactivity parameters such as chemical hardness, softness, and chemical potential, which are vital for assessing the stability and reactivity of a molecule. These predictive studies can guide the rational design of new materials with tailored properties.
One promising area for benzimidazole derivatives is in the field of nonlinear optics. nih.govacs.org Computational methods can predict NLO properties, such as polarizability (α) and first-order hyperpolarizability (β), which are measures of a material's ability to exhibit nonlinear optical effects. nih.gov Molecules with large hyperpolarizability values are sought after for applications in optoelectronics and photonics. Theoretical studies on various substituted benzimidazoles have demonstrated that the introduction of electron-donating and electron-accepting groups can significantly enhance NLO responses. nih.govpku.edu.cn Given the presence of the azido (B1232118) (-N₃) group, which can act as an electron-withdrawing group, and the benzimidazole core, which can be tailored with various substituents, it is plausible that this compound could exhibit interesting NLO properties.
Another potential application for which predictive studies would be highly valuable is in the domain of energetic materials. nih.gov The thermal stability and explosive properties of benzimidazole derivatives can be computationally modeled. nih.gov The introduction of nitro groups, for example, has been shown to decrease the thermal stability of the parent benzimidazole, a factor that is critical for the performance of energetic materials. nih.gov The azide group in this compound suggests a high nitrogen content, a common feature in energetic materials. Computational studies could predict key performance indicators such as detonation velocity and pressure, as well as sensitivity to stimuli like impact and friction. Such predictive modeling is essential for the safe and efficient design of new energetic compounds.
To illustrate the type of data that would be generated from such predictive studies, the following tables provide hypothetical computational results for this compound, based on methodologies applied to other benzimidazole derivatives.
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| Energy Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 3.8 |
| Polarizability (α) | Value |
| First Hyperpolarizability (β) | Value |
Table 2: Predicted Energetic Material Properties of this compound
| Property | Predicted Value |
| Heat of Formation (kJ/mol) | Value |
| Detonation Velocity (km/s) | Value |
| Detonation Pressure (GPa) | Value |
| Impact Sensitivity (J) | Value |
These tables are for illustrative purposes to demonstrate the predictive capabilities of computational chemistry in material science. The actual values would need to be determined through dedicated theoretical investigations using established methods like DFT. Such studies would provide a foundational understanding of the potential of this compound as a functional material and guide future experimental work.
Advanced Applications in Materials Science and Polymer Chemistry
Integration into Functional Polymers
The incorporation of 2-(azidomethyl)-1H-benzo[d]imidazole into polymer structures imparts unique functionalities, enabling the creation of materials with tailored properties. The azide (B81097) moiety serves as a versatile chemical handle for a variety of conjugation and cross-linking strategies, while the benzimidazole (B57391) group can contribute to the thermal stability, mechanical properties, and supramolecular organization of the resulting polymers.
Synthesis of Azido-Functionalized Polymer Architectures
The synthesis of polymer architectures functionalized with this compound can be achieved through several synthetic routes. One common approach involves the polymerization of monomers that already contain the this compound unit. This method allows for the direct incorporation of the functional group into the polymer backbone or as a pendant group, depending on the monomer design.
Alternatively, post-polymerization modification is a powerful strategy for introducing the this compound moiety onto a pre-existing polymer scaffold. This is often accomplished via "click chemistry," a set of biocompatible and highly efficient reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where an alkyne-functionalized polymer reacts with this compound to form a stable triazole linkage. This approach offers the advantage of using a wide range of commercially available or easily synthesized polymers.
The versatility of these synthetic methods allows for the creation of a variety of polymer architectures, including linear, branched, and star-shaped polymers, each with distinct properties and potential applications.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Architecture | Method of Incorporation | Potential Properties |
|---|---|---|
| Linear Homopolymer | Direct polymerization of a vinyl-functionalized this compound monomer | High density of functional groups, potential for high thermal stability. |
| Graft Copolymer | "Grafting-to" via CuAAC of this compound onto an alkyne-functionalized polymer backbone | Tunable graft density, combination of backbone and graft properties. |
Polymer Cross-linking and Network Formation via Azide Chemistry
The azide group of this compound provides a powerful tool for the cross-linking of polymers, leading to the formation of robust and stable polymer networks. This can be achieved through two primary mechanisms: thermal/photochemical activation or cycloaddition reactions.
Upon thermal or photochemical stimulation, the azide group can decompose to form a highly reactive nitrene intermediate, which can then undergo a variety of insertion reactions with C-H bonds or addition reactions with unsaturated bonds in neighboring polymer chains, resulting in covalent cross-links. sciprofiles.com This method is particularly useful as it does not require the presence of a co-reactant.
Alternatively, the azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes, as mentioned previously. When a polymer contains multiple alkyne functionalities, the addition of a bifunctional or multifunctional azide, or a polymer with pendant this compound groups, can lead to the formation of a cross-linked network. This "click" cross-linking is highly efficient and proceeds under mild conditions. mdpi.comresearchgate.net
The resulting cross-linked networks can exhibit enhanced mechanical strength, thermal stability, and solvent resistance, making them suitable for a range of applications, from coatings and adhesives to hydrogels for biomedical uses.
Surface Functionalization and Bioconjugation in Materials Science
The ability to modify the surface of materials is crucial for a wide array of applications, and this compound offers a versatile platform for such modifications. The azide group can be used to covalently attach the benzimidazole moiety to a variety of surfaces that have been pre-functionalized with complementary reactive groups, such as alkynes. This is particularly relevant in the field of biomaterials, where the surface properties of an implant or device can dictate its interaction with biological systems.
Bioconjugation, the attachment of biomolecules to surfaces or other molecules, is another area where the azide functionality is of great importance. Through strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, biomolecules such as peptides, proteins, or nucleic acids that have been modified to contain a strained alkyne can be readily conjugated to a surface functionalized with this compound. This enables the creation of bioactive surfaces for applications in biosensing, tissue engineering, and targeted drug delivery.
Supramolecular Assembly and Self-Organizing Systems
Beyond covalent chemistry, the benzimidazole core of this compound plays a crucial role in directing the formation of ordered structures through non-covalent interactions. This leads to the development of supramolecular assemblies and self-organizing systems with unique properties and functionalities.
Directed Assembly through Noncovalent Interactions
The benzimidazole ring system is capable of participating in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.net The N-H proton of the imidazole (B134444) ring can act as a hydrogen bond donor, while the lone pair of electrons on the other nitrogen atom can act as a hydrogen bond acceptor. This allows for the formation of well-defined hydrogen-bonded networks between molecules of this compound or between these molecules and other complementary species.
Furthermore, the aromatic nature of the benzimidazole ring facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align, contributing to the stability of the resulting assembly. The interplay of these non-covalent forces can direct the self-assembly of the molecules into specific, ordered arrangements.
Design of Ordered Supramolecular Structures
By carefully controlling factors such as solvent, temperature, and concentration, it is possible to guide the self-assembly of this compound into a variety of ordered supramolecular structures. These can range from one-dimensional fibers and ribbons to more complex two- and three-dimensional networks.
When incorporated into a polymer, the benzimidazole moieties can act as recognition sites, driving the self-assembly of the polymer chains into well-defined nanostructures. For instance, polymers with pendant benzimidazole groups can form ordered domains through hydrogen bonding and π-π stacking, leading to materials with anisotropic properties. The ability to design and control the formation of these ordered structures is key to developing new materials for applications in electronics, photonics, and separation technologies.
Table 2: Non-covalent Interactions and Potential Supramolecular Structures
| Non-covalent Interaction | Description | Potential Supramolecular Structure |
|---|---|---|
| Hydrogen Bonding | Directional interaction between the N-H and N of the imidazole ring. | 1D chains, 2D sheets, discrete cyclic assemblies. |
| π-π Stacking | Attraction between the aromatic rings of adjacent benzimidazole moieties. | Stacked columnar structures, ordered lamellar phases in polymers. |
Catalytic Applications of this compound in Organic Transformations Remain an Unexplored Area of Research
Despite the broad interest in the catalytic applications of benzimidazole derivatives in organic synthesis, a comprehensive review of scientific literature reveals a significant gap in the investigation of this compound as a catalyst or a ligand in catalytic systems. Extensive searches of chemical databases and scholarly articles did not yield specific studies detailing the development of catalytic systems based on this particular compound or mechanistic insights into its potential catalytic transformations.
The benzimidazole scaffold is a well-established privileged structure in medicinal chemistry and has found utility in materials science. Furthermore, various benzimidazole derivatives have been successfully employed as ligands for transition metals, leading to catalytically active complexes for a range of organic reactions. These reactions include, but are not limited to, cross-coupling reactions, hydrogenations, and cycloadditions. The nitrogen atoms in the imidazole ring of the benzimidazole moiety serve as excellent coordination sites for metal ions, allowing for the fine-tuning of the electronic and steric properties of the resulting catalysts.
The azide functional group is also a versatile component in organic chemistry, most notably for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazoles, which are valuable linkers in various chemical and biological applications. While azides are frequently used as reactants in such catalytic processes, the role of an azide-containing molecule as the catalytic species or a key component of a ligand is less common.
The combination of a benzimidazole core and an azidomethyl substituent in this compound presents an intriguing molecular architecture. Theoretically, this compound could act as a bidentate or tridentate ligand, coordinating to a metal center through the imidazole nitrogens and potentially the azide group. Such a coordination could give rise to novel catalytic systems with unique reactivity.
However, at present, the scientific community has not published research exploring these possibilities. There are no available studies on the synthesis and characterization of metal complexes derived from this compound for catalytic purposes. Consequently, there is no experimental data on the efficacy of such potential catalysts in any specific organic transformations.
Similarly, the mechanistic aspects of catalysis involving this compound remain entirely hypothetical. Mechanistic studies are contingent on the existence of an established catalytic system. Without such a system, investigations into reaction kinetics, identification of intermediates, and computational modeling of the catalytic cycle cannot be undertaken.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Structural Diversity
The generation of a diverse library of 2-(azidomethyl)-1H-benzo[d]imidazole derivatives is paramount for exploring their full potential. Future research should move beyond conventional batch synthesis and embrace modern, efficient, and sustainable methodologies.
Continuous Flow Synthesis : The use of microreactors and continuous flow systems offers significant advantages for the synthesis of benzimidazoles and for handling potentially hazardous intermediates like organic azides. vapourtec.comacs.org Flow chemistry allows for precise control over reaction parameters (temperature, pressure, and time), enhanced safety, and scalability. vapourtec.commdpi.com An unexplored avenue would be the development of a multi-step flow process that starts from basic precursors (e.g., o-phenylenediamine (B120857) derivatives and an appropriate C1 source) to form the benzimidazole (B57391) core, followed by in-line chlorination and subsequent azidation to yield the target compound and its analogues safely and efficiently.
Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for green organic synthesis. researchgate.net Research indicates that benzimidazoles can be synthesized photocatalytically from nitro compounds and alcohols, where the photocatalyst facilitates both the reduction of the nitro group and the oxidative cyclization. cnr.itresearchgate.netnih.gov Applying this strategy could lead to novel, energy-efficient pathways to substituted 2-(azidomethyl)-1H-benzo[d]imidazoles, avoiding harsh reagents and high temperatures.
Biocatalysis : The use of enzymes in synthetic chemistry provides high selectivity under mild conditions. Future work could explore enzymatic pathways, for instance, using lipases in non-aqueous media to catalyze the formation of N-substituted benzimidazole derivatives via aza-Michael additions, which could be adapted for creating structural diversity. mdpi.com
The table below compares these novel methodologies with traditional approaches.
| Methodology | Advantages | Potential Application for this compound |
| Continuous Flow | Enhanced safety, scalability, precise process control, rapid optimization. vapourtec.comacs.org | Multi-step synthesis from precursors; safer handling of azide (B81097) intermediates. |
| Photocatalysis | Uses renewable energy (light), mild reaction conditions, green solvents. cnr.itresearchgate.net | Sustainable one-pot synthesis of the benzimidazole core prior to azidomethylation. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild, environmentally benign conditions. mdpi.com | Selective functionalization of the benzimidazole scaffold to create chiral derivatives. |
| Conventional Batch | Well-established procedures, simple equipment requirements. nih.govorganic-chemistry.org | Synthesis of initial quantities for exploratory studies. |
Expanding Reactivity Landscapes
The reactivity of this compound is dominated by the versatile azide group, making it a powerful building block for constructing complex molecular architectures.
Azide-Alkyne Cycloaddition (Click Chemistry) : The most significant unexplored avenue for this compound is its use in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgsigmaaldrich.comsigmaaldrich.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgbeilstein-journals.org By reacting this compound with a diverse range of terminal alkynes, a vast library of novel benzimidazole-triazole conjugates can be synthesized. These conjugates are promising candidates for applications in medicinal chemistry and materials science due to the stability and functionality of the resulting triazole ring.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : For biological applications where copper catalysts may be cytotoxic, the catalyst-free SPAAC reaction with strained cyclooctynes is a powerful alternative. beilstein-journals.org This would allow for the bioconjugation of the benzimidazole moiety to proteins, nucleic acids, or other biomolecules in a cellular environment.
[3+2] Cycloadditions with Other Dipolarophiles : Beyond alkynes, the azidomethyl group can undergo cycloaddition reactions with other partners like enamines, electron-deficient alkenes, and nitriles, leading to a variety of five-membered heterocycles. nih.govnih.govyoutube.com Exploring these reactions would significantly broaden the synthetic utility of the parent compound.
Staudinger Reaction : The reduction of the azide to a primary amine via the Staudinger reaction using phosphines offers a direct route to 2-(aminomethyl)-1H-benzo[d]imidazole. This amine can then serve as a handle for further functionalization, such as amide or sulfonamide formation, dramatically increasing the accessible chemical space.
The following table summarizes the key reactive pathways.
| Reaction Type | Reagent | Product | Significance |
| CuAAC (Click Chemistry) | Terminal Alkyne, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole | Highly efficient, modular synthesis of complex conjugates. organic-chemistry.org |
| SPAAC | Strained Cyclooctyne (B158145) | Fused triazole derivative | Catalyst-free bioconjugation. beilstein-journals.org |
| Other [3+2] Cycloadditions | Enamines, Alkenes | Triazolines, other N-heterocycles | Access to diverse heterocyclic systems. nih.gov |
| Staudinger Reaction | Triphenylphosphine (B44618), H₂O | Primary Amine | Gateway to further derivatization (amides, sulfonamides, etc.). |
Advanced Characterization Techniques for Complex Assemblies
As this compound is used to build larger, more complex structures like polymers, metal-organic frameworks (MOFs), or bioconjugates, advanced characterization techniques become indispensable for elucidating their structure and dynamics.
Solid-State NMR (SSNMR) Spectroscopy : For insoluble materials like polymers or MOFs derived from this compound, SSNMR is a crucial tool. It provides detailed information on local structure, conformation, and intermolecular interactions, such as the hydrogen-bonding networks inherent to benzimidazole systems. beilstein-journals.orgnih.govacs.org Techniques like ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR can resolve individual atomic sites that would be averaged out in solution, while advanced experiments like Centerband-Only Detection of Exchange (CODEX) can probe molecular dynamics over various timescales. beilstein-journals.orgacs.org
Two-Dimensional (2D) NMR Spectroscopy : For complex, soluble derivatives, standard 1D NMR is often insufficient for unambiguous structural assignment. A full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is essential to confirm connectivity, especially in larger molecules formed via click chemistry where multiple heterocyclic rings are present. ugm.ac.idnih.govclockss.orgmdpi.com These techniques allow for the precise mapping of proton-proton and proton-carbon correlations through bonds.
X-ray Crystallography : Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of molecules. Future efforts should focus on crystallizing novel derivatives of this compound, particularly its triazole products or metal complexes, to provide definitive structural proof and insight into intermolecular packing and hydrogen bonding. nih.gov
Computational Design of Tailored Properties
Computational chemistry offers powerful tools to predict and understand the properties of molecules, guiding synthetic efforts toward compounds with desired characteristics.
Density Functional Theory (DFT) : DFT calculations can provide deep insights into the electronic structure of this compound and its derivatives. nih.govnih.govresearchgate.net By calculating properties such as Frontier Molecular Orbital (HOMO-LUMO) energies and Molecular Electrostatic Potential (MEP) maps, researchers can predict the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. nih.govresearchgate.net This allows for the rational design of new derivatives with tailored electronic properties for applications in organic electronics or as ligands for metal complexes. rsc.orgnih.gov
Molecular Dynamics (MD) Simulations : MD simulations are invaluable for studying the dynamic behavior of complex systems over time. mdpi.comrsc.org For instance, if a derivative of the title compound is designed as a potential drug, MD simulations can be used to model its interaction with a target protein or its ability to permeate a cell membrane. jksus.orgtandfonline.comtandfonline.com For materials science applications, MD can simulate the self-assembly of oligomers or the stability of a polymer matrix, providing a molecular-level understanding that is often inaccessible through experiments alone.
Quantitative Structure-Activity Relationship (QSAR) : By generating a library of derivatives and measuring a specific property (e.g., biological activity), QSAR models can be developed. These statistical models correlate chemical structure with activity, enabling the prediction of the properties of yet-unsynthesized compounds and guiding the design of more potent or effective molecules. jocpr.com
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-(azidomethyl)-1H-benzo[d]imidazole?
- Methodological Answer : The compound is typically synthesized via alkylation or substitution reactions. For example, this compound (Compound 55) can be prepared by reacting 1H-benzo[d]imidazol-2-amine with benzyl bromide derivatives in ethanol at room temperature, yielding intermediates that are further functionalized . Alternative routes involve oxidation of precursors using manganese(IV) oxide (MnO₂) in dichloromethane, achieving yields up to 85% . Solvent choice (e.g., dichloromethane, ethanol) and catalyst selection (e.g., nano SiO₂ for sustainable synthesis) significantly impact reaction efficiency .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H NMR and ¹³C NMR to confirm substituent positions (e.g., azidomethyl group at C2) and aromatic proton environments .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- Chromatography : Thin-layer chromatography (TLC) with hexane:ethyl acetate systems to monitor reaction progress .
Advanced Research Questions
Q. How do substituents on the benzimidazole core influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., methoxy, methyl) enhance antimicrobial activity against S. aureus and S. typhi by improving membrane interaction .
- Bulky aryl groups (e.g., phenyl, thiazole-triazole hybrids) increase EGFR inhibition potency by optimizing binding to kinase active sites .
- Azide functionality enables click chemistry for bioconjugation, facilitating targeted drug delivery or probe development .
- Data Table : Key SAR Observations
Q. What computational methods are used to predict the pharmacokinetics and target binding of this compound derivatives?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin. For example, derivatives with triazole-thiazole moieties show strong hydrogen bonding with EGFR’s Lys721 and Met793 .
- ADMET Prediction : SwissADME or ADMETLab2.0 to assess bioavailability, BBB permeability, and CYP450 inhibition. Azidomethyl derivatives often exhibit moderate LogP (2.1–3.5) and high gastrointestinal absorption .
- DFT/Molecular Dynamics : Gaussian09 or GROMACS to simulate electronic properties (e.g., HOMO-LUMO gaps) and corrosion inhibition mechanisms in industrial applications (unrelated to biological targets) .
Q. How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives?
- Methodological Answer :
- Meta-analysis : Cross-reference datasets from multiple studies to identify trends (e.g., consistent antimicrobial activity of halogenated derivatives vs. variable anticancer results) .
- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) under standardized conditions to eliminate variability in IC₅₀ values .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical assignments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
